molecular formula C8H3F4NO B1301913 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate CAS No. 69922-27-6

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Cat. No. B1301913
CAS RN: 69922-27-6
M. Wt: 205.11 g/mol
InChI Key: NAIKHCBDZGSGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorinated aromatic isocyanates, such as 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, are important intermediates in the synthesis of various biologically active compounds, including herbicides, insecticides, and fungicides. These compounds are characterized by the presence of fluorine atoms, which can significantly alter the chemical and physical properties of the molecules, making them valuable in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of fluorinated aromatic isocyanates can involve regioselective addition reactions. For instance, phenyl isocyanate can react with fluorinated imines to yield fluoroalkyl-substituted triazinane-2,4-diones. Alternatively, using tosyl isocyanate can lead to the preparation of fluorinated dihydropyridin-2(1H)-ones. These reactions are supported by computational studies to understand the mechanisms and behaviors of the isocyanates involved . Additionally, unexpected rearrangements during the synthesis of 2-(trifluoromethyl)phenyl isocyanates can lead to the formation of N-trifluoromethylaminobenzoyl fluorides, which exhibit fungicidal properties .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, with the fluorine atoms influencing the geometry and reactivity of the molecules. For example, the synthesis of a compound with a triazole ring showed that the dihedral angles between the triazole and the benzene rings are significantly influenced by the presence of fluorine atoms . This suggests that the molecular structure of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate would also be influenced by its fluorine substituents, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Fluorinated isocyanates participate in a variety of chemical reactions. They can react with nucleophiles to form a range of products, including phenylamino derivatives, perhydropyrimidines, and benzimidazoles . The presence of the trifluoromethyl group can influence ring-closure reactions and the reaction mechanism. Moreover, carbamoyl fluorides, which are products of HF addition to isocyanates, can undergo sulfenylation to form N-sulfenylcarbamate insecticides . These reactions highlight the versatility of fluorinated isocyanates in synthetic chemistry.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into aromatic compounds can significantly alter their physical and chemical properties. Fluorinated compounds often exhibit increased thermal stability, solubility in polar organic solvents, and unique electronic properties due to the high electronegativity of fluorine . These properties make fluorinated isocyanates particularly useful in the synthesis of materials with specific desired characteristics, such as high thermal stability and solubility in various solvents.

Scientific Research Applications

Fluorinated Isocyanates as Intermediates

Fluorinated aromatic isocyanates, such as 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, are valuable intermediates in the production of herbicides and insecticides. Interestingly, unexpected rearrangements during the synthesis of 2-(trifluoromethyl)phenyl isocyanates lead to the formation of N-trifluoromethylaminobenzoyl fluorides. These novel compounds exhibit fungicidal properties. Additionally, carbamoyl fluorides, formed by the addition of HF to isocyanates, readily undergo sulfenylation. This has led to the discovery of N-sulfenylcarbamate insecticides, showcasing a new principle of detoxification of carbamates through sulfenylation (Kuehle & Klauke, 1977).

Synthesis of Fluorinated Compounds

The regioselective addition of isocyanates to fluoroalkylated α,β-unsaturated imines results in the formation of fluoroalkyl-substituted triazinane-2,4-diones and fluorinated dihydropyridin-2(1H)-ones. This process involves the reaction of phenyl isocyanate with fluorinated imines and tosyl isocyanate. Such synthetic methods contribute significantly to the field of fluorine chemistry, demonstrating the versatility of fluorinated isocyanates in preparing diverse fluorinated compounds (Fernández de Trocóniz et al., 2014).

Application in Li-Ion Batteries

Aromatic isocyanates, including variants like 4-fluorophenyl isocyanate and phenyl isocyanate, have been used to improve the performance of Li-ion batteries. These compounds reduce the initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on a graphite surface. The presence of isocyanate assists in scavenging water and acidic HF impurities from the electrolyte, showcasing their potential in enhancing the cycleability and efficiency of Li-ion batteries (Zhang, 2006).

Anticancer and Antitubercular Agents

Fluorinated isocyanates have been used in the design and synthesis of novel anticancer and antitubercular agents. For instance, a series of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, synthesized from isocyanates, showed significant in vitro antitumor activities against breast cancer and normal human cell lines. This highlights the potential of fluorinated isocyanates in the development of new pharmaceuticals (Sekhar et al., 2019).

Safety And Hazards

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIKHCBDZGSGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369878
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

CAS RN

69922-27-6
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Citations

For This Compound
9
Citations
Y Miyazaki, J Tang, Y Maeda, M Nakano… - Bioorganic & medicinal …, 2007 - Elsevier
During our effort to develop dual VEGFR2 and Tie-2 inhibitors as anti-angiogenic agents for cancer therapy, we discovered 4-amino-5-(4-((2-fluoro-5-(trifluoromethyl)phenyl)- …
Number of citations: 45 www.sciencedirect.com
S Dissoki, G Abourbeh, O Salnikov, E Mishani… - Molecular Imaging and …, 2015 - Springer
… 2-Fluoro-5-trifluoromethyl phenyl isocyanate was added to a solution of compound 6 to provide 7 with 79 % yield. Compound 7 was reduced to amine to obtain diamine 8 in a 95 % yield…
Number of citations: 9 link.springer.com
M Hasegawa, N Nishigaki, Y Washio… - Journal of medicinal …, 2007 - ACS Publications
We herein disclose a novel chemical series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both of which are implicated in angiogenesis. Structure−…
Number of citations: 233 pubs.acs.org
D Raffa, B Maggio, S Cascioferro, MV Raimondi… - European journal of …, 2009 - Elsevier
A series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides 10 have been prepared from commercially available phenyl isocyanate precursors 8 and 3-aminoindazole 9. Some of …
Number of citations: 28 www.sciencedirect.com
Y Fu, Y Wang, S Wan, Z Li, G Wang, J Zhang, X Wu - Molecules, 2017 - mdpi.com
RAF (Ras activating factor) kinases are important and attractive targets for cancer therapy. With the aim of discovering RAF inhibitors that bind to DFG-out inactive conformation created …
Number of citations: 9 www.mdpi.com
Y Dai, Y Guo, RR Frey, Z Ji, ML Curtin… - Journal of medicinal …, 2005 - ACS Publications
A series of novel thienopyrimidine-based receptor tyrosine kinase inhibitors has been discovered. Investigation of structure−activity relationships at the 5- and 6-positions of the …
Number of citations: 221 pubs.acs.org
R Soucek - 2014 - diposit.ub.edu
[eng] The study deals with the synthesis and biological activity of 4 different antitumours: Tetrahydro-[1,4]-dioxanisoquinolines, combretastatin A-4, dioxancarbazoles and resveratrol …
Number of citations: 3 diposit.ub.edu
Y Miyazaki, M Nakano, H Sato, AT Truesdale… - Bioorganic & medicinal …, 2007 - Elsevier
A novel class of 3,7-diphenyl-4-amino-thieno and furo[3,2-c]pyridine has been designed based on pharmacophore models of ATP competitive kinase inhibitors. Versatile synthetic …
Number of citations: 67 www.sciencedirect.com
R Soucek - 2014 - core.ac.uk
This third cycle study was performed in the Chemistry PhD program 2009-2013 of the university of Barcelona. This thesis has been conducted under the guidance of Dr. Maria Dolors …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.